tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
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Overview
Description
tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate: is a synthetic organic compound that features a complex structure combining an indole moiety with a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with a bromination reaction of indole to introduce the bromine atom at the 5-position.
Pyridine Ring Construction: The brominated indole is then reacted with a suitable dihydropyridine precursor under conditions that promote the formation of the dihydropyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the bromine atom or the dihydropyridine ring, potentially yielding debrominated or fully saturated products.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Debrominated indole or fully saturated pyridine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate in biological systems is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the dihydropyridine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylate
- tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Uniqueness
- Structural Features : The combination of the indole and dihydropyridine rings in tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate provides unique chemical properties that are not found in simpler analogs.
- Reactivity : The presence of the bromine atom and the ester group allows for diverse chemical modifications, making it a versatile compound for synthetic applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemical and biological research.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSRIJCRJQQFJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594717 |
Source
|
Record name | tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-90-6 |
Source
|
Record name | tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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